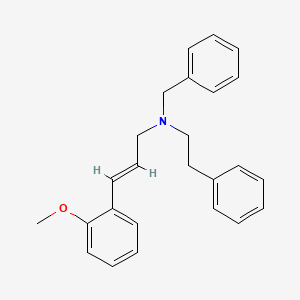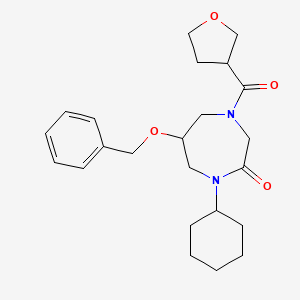![molecular formula C20H23FN2 B6043390 1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)
1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine is a chemical compound that belongs to the class of phenylpiperidine derivatives. It is also known as FPPP and is commonly used in scientific research for its potential applications in the field of pharmacology. FPPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of FPPP is not yet fully understood. However, it has been suggested that FPPP acts as a dopamine receptor antagonist, which may contribute to its antipsychotic effects. FPPP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
FPPP has been found to exhibit a range of biochemical and physiological effects. It has been reported to have analgesic and anti-inflammatory effects, which may be attributed to its ability to inhibit the reuptake of serotonin and norepinephrine. FPPP has also been found to have antipsychotic effects, which may be due to its ability to act as a dopamine receptor antagonist.
Advantages and Limitations for Lab Experiments
FPPP has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. FPPP has also been extensively studied, and its pharmacological activities are well-documented. However, one of the limitations of FPPP is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of FPPP. Further investigation is needed to fully understand the mechanism of action of FPPP and its potential applications in the treatment of neurological disorders. Additionally, the potential toxicity of FPPP needs to be further investigated to determine its safety for use in humans. Further research is also needed to explore the potential applications of FPPP in other areas such as cancer treatment and drug addiction therapy.
In conclusion, FPPP is a promising compound with potential applications in the field of pharmacology. Its ability to exhibit a range of pharmacological activities makes it a promising candidate for further investigation. Further research is needed to fully understand the mechanism of action of FPPP and its potential applications in the treatment of various disorders.
Synthesis Methods
The synthesis of FPPP involves the reaction of 1-phenylpiperidin-3-amine with 4-fluorocinnamaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain a pure form of FPPP. This synthesis method has been reported in various scientific literature and has been found to be efficient and reliable.
Scientific Research Applications
FPPP has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. FPPP has also been reported to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Properties
IUPAC Name |
1-[(E)-3-(4-fluorophenyl)prop-2-enyl]-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2/c21-18-12-10-17(11-13-18)6-4-14-23-15-5-9-20(16-23)22-19-7-2-1-3-8-19/h1-4,6-8,10-13,20,22H,5,9,14-16H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVUEPEEYCOAM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=C(C=C2)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=C(C=C2)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)

![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6043373.png)


![4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6043388.png)
![{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6043396.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6043397.png)
